Acetylethylcholine Acetylethylcholine
Brand Name: Vulcanchem
CAS No.: 40792-85-6
VCID: VC17012288
InChI: InChI=1S/C9H20NO2/c1-5-10(3,4)6-7-12-8-9(2)11/h5-8H2,1-4H3/q+1
SMILES:
Molecular Formula: C9H20NO2+
Molecular Weight: 174.26 g/mol

Acetylethylcholine

CAS No.: 40792-85-6

Cat. No.: VC17012288

Molecular Formula: C9H20NO2+

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

Acetylethylcholine - 40792-85-6

Specification

CAS No. 40792-85-6
Molecular Formula C9H20NO2+
Molecular Weight 174.26 g/mol
IUPAC Name ethyl-dimethyl-[2-(2-oxopropoxy)ethyl]azanium
Standard InChI InChI=1S/C9H20NO2/c1-5-10(3,4)6-7-12-8-9(2)11/h5-8H2,1-4H3/q+1
Standard InChI Key GRERGIQWGRVUIA-UHFFFAOYSA-N
Canonical SMILES CC[N+](C)(C)CCOCC(=O)C

Introduction

Chemical and Structural Properties of Acetylethylcholine Mustard

Molecular Characteristics

AEM’s structure integrates a choline backbone modified with acetyl and mustard groups, enabling its conversion into ECMA under physiological conditions. The mustard moiety (N(CH2CH2Cl)2-\text{N}(\text{CH}_2\text{CH}_2\text{Cl})_2) facilitates alkylation reactions, while the acetylated choline component mimics endogenous ACh, allowing targeted interactions with cholinergic proteins.

Table 1: Physicochemical Properties of Acetylethylcholine Mustard

PropertyValue
CAS Number98812-27-2
Molecular FormulaC8H16ClNO2\text{C}_8\text{H}_{16}\text{ClNO}_2
Molecular Weight193.67 g/mol
Purity>98% (HPLC)
Primary UseBiochemical research

Synthesis and Stability

AEM is synthesized via nucleophilic substitution between choline derivatives and bis(2-chloroethyl)amine. The compound exhibits stability in anhydrous conditions but hydrolyzes rapidly in aqueous media to form ECMA, a zwitterionic aziridinium species. This reactivity necessitates storage at 20C-20^\circ\text{C} under inert gas to prevent degradation.

Mechanisms of Action in Cholinergic Systems

Irreversible Muscarinic Receptor Agonism

AEM’s aziridinium derivative, AMMA, binds irreversibly to presynaptic muscarinic autoreceptors, as demonstrated by radioligand displacement assays using [3H][^3\text{H}]-quinuclidinyl benzilate (QNB) . Incubation of rat cortical synaptosomes with 50 μM AMMA reduced QNB binding capacity by 62% without altering receptor affinity (KDK_D), confirming noncompetitive inhibition . This irreversible binding disrupts negative feedback mechanisms that regulate ACh release, providing insights into autoreceptor desensitization.

Table 2: Effects of AMMA on [3H][^3\text{H}]-QNB Binding and ACh Release

ParameterAMMA (50 μM)Oxotremorine (50 μM)
[3H][^3\text{H}]-QNB Binding Reduction62%15%
Basal ACh Release Inhibition85%40%
K+^+-Induced ACh Release Inhibition78%35%

Modulation of Neurotransmitter Release

AMMA suppresses both basal and potassium-evoked ACh release in rat synaptosomes. At 250 μM, AMMA inhibited 30 mM K+^+-induced release by 78%, an effect blocked by 2 μM atropine, confirming muscarinic receptor mediation . Prolonged inhibition (>30 min post-washout) contrasts with the transient effects of oxotremorine, highlighting AMMA’s irreversible mechanism .

Neurotoxicological Profiles and Cholinergic Selectivity

Retinal Cholinergic Toxicity

In chicken retinas, ECMA derived from AEM depleted choline acetyltransferase (ChAT) activity by 90% and reduced acetylcholinesterase (AChE) by 45%, indicating preferential toxicity toward cholinergic neurons. This specificity underscores its utility in modeling degenerative cholinopathies like Alzheimer’s disease.

Synaptic Vesicle Dynamics

AEM disrupts vesicular ACh transport by alkylating the vesicular acetylcholine transporter (VAChT). Co-treatment with 10 μM (-)-vesamicol, a VAChT inhibitor, exacerbates ACh depletion, suggesting synergistic targeting of presynaptic storage mechanisms .

Applications in Neurological Research

Autoreceptor Desensitization Models

AEM-induced irreversible receptor occupancy enables studies on muscarinic receptor turnover and resensitization. For example, recovery of QNB binding sites post-AMMA exposure requires >48 hours, correlating with de novo receptor synthesis .

High-Throughput Cholinergic Assays

Novel in vitro platforms, such as LA-N-2 cell models, utilize AEM derivatives to quantify intracellular ACh levels. These systems detect ChAT activation (e.g., by luteolin) and AChE inhibition (e.g., physostigmine) with picomolar sensitivity .

Table 3: Comparative Effects of Cholinergic Modulators in LA-N-2 Cells

CompoundMechanismIntracellular ACh Increase
Physostigmine (1 μM)AChE Inhibition220%
Luteolin (10 μM)ChAT Activation180%
AMMA (50 μM)VAChT Inhibition-65%

Pharmacological and Therapeutic Implications

Insights into Cholinergic Therapeutics

Findings from AEM studies inform the development of anticholinesterases (e.g., donepezil) and ChAT enhancers. For instance, nobiletin’s ChAT-activating effects, identified using AEM-based assays, are now explored for cognitive enhancement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator